molecular formula C7H7ClN2O2 B12842829 2-(6-Chloropyridazin-3-yl)propanoic acid

2-(6-Chloropyridazin-3-yl)propanoic acid

Cat. No.: B12842829
M. Wt: 186.59 g/mol
InChI Key: YIPXBWFUDURGLD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2S It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)propanoic acid typically involves the reaction of 6-chloropyridazine with propanoic acid under specific conditions. One common method includes the use of a base-mediated reaction, where the base facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar base-mediated reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazine derivatives .

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridazin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)propanoic acid

InChI

InChI=1S/C7H7ClN2O2/c1-4(7(11)12)5-2-3-6(8)10-9-5/h2-4H,1H3,(H,11,12)

InChI Key

YIPXBWFUDURGLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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